molecular formula C8H14N2O3 B11999587 N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide CAS No. 55464-27-2

N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide

Cat. No.: B11999587
CAS No.: 55464-27-2
M. Wt: 186.21 g/mol
InChI Key: ZEEGXYVIQZEAOW-VOTSOKGWSA-N
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Description

N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide: is an organic compound with the molecular formula C8H15N3O3 It is a derivative of butanamide and features both hydroxyimino and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide can be achieved through several methods. One common approach involves the reaction of diethylamine with ethyl cyanoacetate, followed by hydrolysis and subsequent reaction with hydroxylamine. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-2-(oxo)-3-oxobutanamide, while reduction can produce N,N-diethyl-2-(hydroxy)-3-oxobutanamide .

Scientific Research Applications

Chemistry: N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity makes it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for drug development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • N,N-diethyl-2,3-bis(hydroxyimino)butanamide
  • N,N-diethyl-2-(hydroxyimino)-N-methyl-3-oxobutanamide
  • N,N-diethyl-2-(hydroxyimino)-N-phenyl-3-oxobutanamide

Uniqueness: N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles and synthetic utility .

Properties

CAS No.

55464-27-2

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

(E)-N,N-diethyl-3-hydroxy-2-nitrosobut-2-enamide

InChI

InChI=1S/C8H14N2O3/c1-4-10(5-2)8(12)7(9-13)6(3)11/h11H,4-5H2,1-3H3/b7-6+

InChI Key

ZEEGXYVIQZEAOW-VOTSOKGWSA-N

Isomeric SMILES

CCN(CC)C(=O)/C(=C(/C)\O)/N=O

Canonical SMILES

CCN(CC)C(=O)C(=C(C)O)N=O

Origin of Product

United States

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